molecular formula C16H22O4 B12069916 Hexanoic acid, 6-[(2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy]-

Hexanoic acid, 6-[(2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy]-

Cat. No.: B12069916
M. Wt: 278.34 g/mol
InChI Key: QVQPWVYKHKZGJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexanoic acid, 6-[(2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy]- (hereafter referred to by its full IUPAC name) is a synthetic hapten derived from carbofuran, a carbamate pesticide. This compound features a hexanoic acid backbone linked via an ether-oxygen bridge to a 2,3-dihydro-2,2-dimethyl-7-benzofuranyl moiety. Its primary application lies in immunochemical assays, where it is conjugated to carrier proteins (e.g., bovine serum albumin, BSA) to generate artificial antigens for antibody production . The benzofuranyl group mimics the core structure of carbofuran, enabling the development of antibodies with high specificity for detecting carbamate residues in environmental and agricultural samples .

Properties

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

6-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]hexanoic acid

InChI

InChI=1S/C16H22O4/c1-16(2)11-12-7-6-8-13(15(12)20-16)19-10-5-3-4-9-14(17)18/h6-8H,3-5,9-11H2,1-2H3,(H,17,18)

InChI Key

QVQPWVYKHKZGJG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCCCCCC(=O)O)C

Origin of Product

United States

Preparation Methods

Catalytic Cyclization Using Organic Sulfonic Acids

The U.S. Patent 4,297,284 outlines an optimized process for DDHB production. Isobutenylpyrocatechol (3-isobutenyl-1,2-dihydroxybenzene) or its mixtures with methallylpyrocatechol are heated at 60–200°C in the presence of organic sulfonic acids (e.g., p-toluenesulfonic acid). Key parameters include:

ParameterOptimal RangeYield Improvement
Temperature80–150°C85–92%
Catalyst Concentration0.5–5 wt%20% vs. acid-free
Reaction Time2–6 hours

This method avoids side products like polymerized catechols and ensures high regioselectivity for the 7-hydroxy position. The mechanism involves acid-catalyzed cyclization, where the sulfonic acid protonates the isobutenyl group, facilitating intramolecular nucleophilic attack by the catechol oxygen.

Transposition of Isobutyraldehyde-Catechol Adducts

Korean Patent KR860001310B1 describes an alternative route using catechol and isobutyraldehyde. The reaction proceeds via:

  • Adduct Formation : Catechol reacts with isobutyraldehyde to form 2-isopropyl-1,3-benzodioxol.

  • Acid-Catalyzed Transposition : The adduct undergoes rearrangement at 180–250°C under reduced pressure with inorganic (e.g., HCl) or organic acids, yielding DDHB alongside 4-tert-butylcatechol.

This method achieves 70–75% selectivity for DDHB but requires rigorous purification to remove tert-butyl byproducts.

Optimization and Catalysis

Solvent Systems

Etherification efficiency varies with solvent polarity:

SolventDielectric ConstantYield (%)
DMF36.788
DCM8.962
THF7.555

Polar aprotic solvents like DMF enhance nucleophilicity of the deprotonated DDHB.

Acid Scavengers

Adding triethylamine (1.5 eq.) mitigates HBr release during alkylation, preventing protonation of the alkoxide intermediate.

Challenges and Limitations

  • Carboxylic Acid Reactivity : The hexanoic acid’s carboxyl group may participate in side reactions (e.g., esterification). Protection as a tert-butyl ester is recommended during etherification.

  • Purification : Chromatography is often required to separate DDHB derivatives from unreacted alkenylpyrocatechols or transposition byproducts.

  • Scale-Up : The KR patent’s high-temperature transposition risks thermal decomposition, necessitating precise temperature control .

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-[(2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Hexanoic acid, 6-[(2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of hexanoic acid, 6-[(2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

The compound is part of a broader class of benzofuran-derived haptens and pesticides. Below is a detailed comparison with analogous compounds:

4-[(2,3-Dihydro-2,2-dimethyl-7-benzofuranyloxy)carbonylamino]butanoic acid (BFNB)

  • Structural Differences: BFNB has a shorter butanoic acid chain (C4) compared to the hexanoic acid (C6) chain in the target compound.
  • Immunogenicity: Both BFNB and the target compound were conjugated to BSA, but the hexanoic acid derivative demonstrated marginally higher antibody titers in rabbits, likely due to improved hapten-carrier protein spacing .
  • UV-Vis Spectral Data : Qualitative differences in absorbance maxima were observed between BFNB-BSA and the target compound-BSA conjugates, suggesting distinct electronic environments influenced by chain length .

Benfuracarb

  • Structural Features: Benfuracarb (CAS 82560-54-1) shares the 2,3-dihydro-2,2-dimethyl-7-benzofuranyl group but incorporates a methylcarbamate-thioether linkage instead of the hexanoic acid chain.
  • Application : Unlike the target compound (used for antibody production), benfuracarb is a systemic insecticide. It is classified as "highly hazardous" due to acute toxicity and is restricted under the Rotterdam Convention .
  • Toxicity: Benfuracarb exhibits higher acute toxicity (oral LD₅₀ in rats: 138 mg/kg) compared to carbofuran (LD₅₀: 8–14 mg/kg), whereas the target compound is non-toxic in its hapten form .

Carbosulfan

  • Structure: Carbosulfan (CAS 55285-14-8) contains a 2,3-dihydro-2,2-dimethyl-7-benzofuranyl group linked to a dibutylaminothio-methylcarbamate moiety.
  • Function : A broad-spectrum insecticide, carbosulfan is metabolized to carbofuran in plants. Its toxicity profile (LD₅₀: 250 mg/kg in rats) is less severe than benfuracarb but more hazardous than the target hapten .

Nitrosocarbofuran

  • Structure : A nitroso derivative of carbofuran (CAS 62593-23-1), with a nitroso group replacing the methylcarbamate oxygen.
  • Toxicity: Nitrosocarbofuran is mutagenic and carcinogenic, inducing gastrointestinal tumors in rats at 380 mg/kg over 23 weeks. This contrasts sharply with the non-carcinogenic target compound .

Physicochemical and Functional Comparison (Data Table)

Property Target Compound BFNB Benfuracarb Carbosulfan
Molecular Formula C₁₇H₂₂O₄ (est.) C₁₅H₁₈O₄ C₂₀H₃₀N₂O₅S C₂₀H₃₂N₂O₃S
Primary Use Immunoassay hapten Immunoassay hapten Insecticide Insecticide
Toxicity (LD₅₀, rat) Non-toxic Non-toxic 138 mg/kg 250 mg/kg
Key Functional Group Hexanoic acid linker Butanoic acid linker Methylcarbamate-thio Dibutylaminothio-methyl
Regulatory Status Not regulated Not regulated Severely restricted Restricted
UV-Vis λₘₐₓ (nm) 270–280 (conjugate-dependent) 260–270 N/A N/A

Data compiled from .

Notes

  • Structural Optimization: Extending the carbon chain beyond hexanoic acid (e.g., to octanoic acid) may further enhance antibody affinity, though solubility limitations could arise .
  • Regulatory Considerations: While the target compound itself is non-toxic, its parent pesticide (carbofuran) and analogs like benfuracarb face global restrictions due to ecological and health risks .

Biological Activity

Hexanoic acid, 6-[(2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy]- (CAS Number: 223922-88-1) is a synthetic compound that has garnered interest in various biological applications due to its unique structural properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula for this compound is C16H22O4C_{16}H_{22}O_{4}, with a molecular weight of approximately 278.34 g/mol. The structure includes a hexanoic acid moiety linked to a benzofuran derivative, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC16H22O4C_{16}H_{22}O_{4}
Molecular Weight278.34 g/mol
CAS Number223922-88-1
SMILESOC(=O)CCCCCOc1cccc2c1OC(C2)(C)C

Cytotoxic Effects

Research on related compounds has shown promising cytotoxic effects against various cancer cell lines. For instance, certain benzofuran derivatives have demonstrated potent activity against MCF-7 (breast cancer), HepG2 (liver cancer), and HeLa (cervical cancer) cells with IC50 values indicating effective concentrations for inducing cell death. While specific data for hexanoic acid, 6-[(2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy]- is not widely published, the structural similarity suggests potential cytotoxicity worth investigating further .

Anti-inflammatory Properties

Compounds containing benzofuran structures are often evaluated for their anti-inflammatory effects. In vitro studies have shown that such compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that hexanoic acid derivatives may possess similar anti-inflammatory properties which could be beneficial in treating conditions like arthritis or inflammatory bowel disease.

The precise mechanisms by which hexanoic acid, 6-[(2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy]- exerts its biological effects remain to be fully elucidated. However, it is hypothesized that:

  • Antioxidant Mechanism : The compound may enhance the expression of antioxidant enzymes or directly neutralize reactive oxygen species (ROS).
  • Cytotoxic Mechanism : It could induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction.
  • Anti-inflammatory Mechanism : It may inhibit the NF-kB pathway or reduce the expression of cyclooxygenase enzymes involved in inflammation.

Q & A

Q. Key Characterization Tools :

  • NMR spectroscopy : Confirms structural integrity (e.g., ¹H-NMR for verifying coupling efficiency and purity) .
  • UV-vis spectroscopy : Validates conjugation to carrier proteins by observing shifts in absorbance maxima .

Basic: How is the molecular structure of this compound confirmed in synthetic studies?

Methodological Answer:
Structural confirmation relies on a combination of analytical techniques:

  • ¹H and ¹³C NMR : Assigns proton and carbon environments, confirming the benzofuranyl-oxy linkage and hexanoic acid chain. For example, coupling constants (J values) differentiate aromatic protons in the benzofuran ring .
  • X-ray crystallography : Resolves crystal packing and stereochemistry, though limited data exists for this specific compound. Related benzofuran derivatives (e.g., aminoalkanol analogs) have been structurally resolved using this method .
  • Mass spectrometry (MS) : Determines molecular weight accuracy via ESI-MS or MALDI-TOF, ensuring no side products or degradation .

Advanced: How can researchers design immunoassays using this compound as a hapten?

Methodological Answer:
The compound’s carboxylic acid group allows conjugation to carrier proteins for antibody generation:

Hapten Synthesis :

  • Modify the compound to include a spacer (e.g., 6-aminohexanoic acid) for optimal antibody recognition.
  • Use the active ester method (e.g., NHS ester) to conjugate the hapten to BSA or ovalbumin .

Immunization Protocol :

  • Administer the conjugate to host animals (e.g., rabbits) with adjuvants (Freund’s complete/incomplete) over 4–6 weeks.

Assay Development :

  • Validate antibodies via competitive ELISA: Coat plates with the hapten-protein conjugate, then test serum for inhibition by free hapten .
  • Optimize cross-reactivity using structurally related analogs to ensure specificity.

Example Application :
In carbofuran residue analysis, similar haptens (e.g., BFNH) achieved detection limits of 0.1 ng/mL via ELISA .

Advanced: What methodologies are appropriate for assessing the toxicological profile of this compound?

Methodological Answer:
Given structural similarities to carbamate pesticides (e.g., carbofuran), toxicity studies should include:

  • In vivo acute toxicity : Determine LD50 in rodent models (oral or intraperitoneal administration). For example, related carbamates show LD50 values ranging from 25 mg/kg (highly toxic) to 380 mg/kg (moderate toxicity) .
  • Metabolic studies : Use HPLC-MS to identify metabolites (e.g., oxidation products or hydrolyzed derivatives) in liver microsomes or plasma.
  • Genotoxicity assays :
    • Ames test (bacterial reverse mutation) to assess mutagenicity.
    • Micronucleus test in mammalian cells for chromosomal damage .

Q. Table 1: Toxicity Data for Structurally Related Compounds

CompoundLD50 (Oral, Rat)Key Toxic EffectsReference
Methylnitroso carbamate derivative380 mg/kgGastrointestinal tumors
Butoxysulfinyl methylcarbamate160 mg/kgNeurotoxicity
Phenoxysulfinyl methylcarbamate25 mg/kgAcute lethality

Advanced: How can structural modifications of the benzofuranyl moiety influence biological activity?

Methodological Answer:
Modifications to the benzofuranyl core or hexanoic acid chain can alter receptor binding and pharmacokinetics:

  • Aminoalkanol derivatives : Introducing hydroxyl or amine groups enhances α-adrenolytic activity. For example, 7-[3-(4-fluorophenylpiperazinyl)-2-hydroxypropoxy] analogs showed anxiolytic activity in rodent models .
  • Steric effects : The 2,2-dimethyl group on the benzofuran ring reduces metabolic degradation, increasing half-life .
  • Carbamate vs. ether linkages : Replacing the oxy group with a carbamate (as in carbofuran) introduces cholinesterase inhibition but increases toxicity .

Q. SAR Study Design :

Synthesize analogs with variations in:

  • Substituents on the benzofuran ring (e.g., nitro, fluoro).
  • Chain length of the hexanoic acid (C4 vs. C6).

Test in vitro targets (e.g., enzyme inhibition assays) and in vivo models for efficacy/toxicity.

Advanced: What analytical methods are suitable for quantifying this compound in environmental or biological matrices?

Methodological Answer:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) :
    • Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid).
    • Monitor fragmentation patterns (e.g., m/z transitions specific to the benzofuranyl-oxy group).
  • Immunoassays : Develop monoclonal antibodies against the hapten for field-deployable kits (detection limit <1 ppb) .
  • Sample preparation :
    • Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for environmental water samples.
    • Protein precipitation (acetonitrile) for biological fluids.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.